molecular formula C20H20ClN3O3S2 B3309429 N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide CAS No. 941962-30-7

N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B3309429
CAS No.: 941962-30-7
M. Wt: 450 g/mol
InChI Key: HRPZWEXFNCBUBM-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating two pharmaceutically important heterocyclic systems: a piperidine ring and a benzothiazole core. The piperidine subunit is among the most common heterocyclic motifs found in FDA-approved drugs . The 6-chloro-benzothiazole moiety is a key scaffold known for its broad biological activities, which include antimicrobial, antitumor, and anti-convulsant properties . Scientific literature indicates that derivatives based on the N-(6-chlorobenzo[d]thiazol-2-yl) structure have demonstrated promising in vitro antimicrobial activity against a range of Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa ), and fungal strains . The strategic incorporation of a chlorine atom at the 6-position of the benzothiazole ring is a common and valuable modification in medicinal chemistry. Chlorine is a prevalent element in pharmaceuticals, with more than 250 FDA-approved drugs containing it, as it can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . The presence of the 4-methylbenzenesulfonyl (tosyl) group attached to the piperidine nitrogen further enhances the molecule's utility as a versatile intermediate for further synthetic exploration. This compound is intended for research applications only, specifically for use in biological screening, structure-activity relationship (SAR) studies, and as a building block in the development of novel therapeutic agents. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-13-2-5-16(6-3-13)29(26,27)24-10-8-14(9-11-24)19(25)23-20-22-17-7-4-15(21)12-18(17)28-20/h2-7,12,14H,8-11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPZWEXFNCBUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C14H14ClN3O2SC_{14}H_{14}ClN_{3}O_{2}S. The presence of the benzothiazole moiety is significant as it contributes to the compound's biological activity through various mechanisms.

PropertyValue
Molecular Weight315.8 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified
Log PNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: In Vitro Evaluation

A study evaluated the effects of several benzothiazole derivatives on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. Specifically, compounds demonstrated:

  • Inhibition of Cell Proliferation : IC50 values were determined using MTT assays.
  • Induction of Apoptosis : Flow cytometry analysis showed increased Annexin V staining in treated cells.

Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Inflammatory cytokines such as IL-6 and TNF-α were measured in macrophage cell lines treated with these compounds.

Results from Inflammatory Studies

In a study assessing the anti-inflammatory effects of similar compounds:

  • Reduction in Cytokine Levels : The treated groups exhibited a significant decrease in IL-6 and TNF-α levels compared to controls.
  • Mechanistic Insights : Western blot analysis revealed the inhibition of NF-kB signaling pathways, which are crucial for inflammation regulation.

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored as well. Research indicates that benzothiazole derivatives can exhibit activity against various bacterial strains.

Antimicrobial Evaluation

In vitro tests showed that certain benzothiazole derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, demonstrating effectiveness comparable to standard antibiotics.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
  • Signal Transduction Pathways : It affects various signaling pathways such as AKT and ERK, leading to altered cell survival and proliferation dynamics.
  • Cytokine Modulation : By modulating cytokine production, it can influence immune responses and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Benzothiazole vs. Benzodiazole Derivatives
  • Compound 14 (4-(5-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide): Replaces the benzothiazole with a 2-oxo-benzodiazole system. The benzodiazole introduces a keto group, reducing aromaticity compared to the benzothiazole, which may alter binding affinity in enzyme targets. Compound 14 was synthesized in 85% yield, suggesting favorable reactivity under similar conditions .
Sulfonyl Group Modifications
  • Compound 4–20 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(2,4-dichlorophenylsulfonyl)piperidine-4-carboxamide): Features a 2,4-dichlorophenylsulfonyl group.
  • Compound 4–22 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(2,4-dimethylphenylsulfonyl)piperidine-4-carboxamide): Substituted with electron-donating methyl groups, achieving a higher synthesis yield (75%), indicating steric and electronic benefits during coupling reactions .

Physicochemical Properties

  • Molecular Weight and Formula :

    • Target Compound : C₂₀H₂₀ClN₃O₃S₂ (calculated molecular weight: 473.98 g/mol).
    • Compound 14 : C₁₉H₁₈Cl₂N₄O₂ (MW: 404.08 g/mol).
      The higher molecular weight of the target compound reflects the benzothiazole and tosyl groups, which may increase lipophilicity (clogP ~3.5) compared to benzodiazole analogs.
  • Spectroscopic Data : While HRMS/NMR data for the target compound are unavailable, analogs in show precise HRMS alignment (e.g., Compound 14: calc. 404.0807, found 404.0900 ), suggesting reliable characterization methods for the target.

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves sequential coupling of the benzothiazole and piperidine moieties, followed by sulfonylation. Key steps include:

  • Core formation : Reacting 6-chloro-1,3-benzothiazol-2-amine with a piperidine-4-carboxylic acid derivative under reflux in dimethylformamide (DMF) or acetic acid to form the carboxamide bond .
  • Sulfonylation : Introducing the 4-methylbenzenesulfonyl group to the piperidine nitrogen using toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Basic: Which spectroscopic and analytical methods are critical for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for benzothiazole), piperidine protons (δ 1.5–3.5 ppm), and sulfonyl group integration .
    • 13C NMR : Confirms carbonyl (C=O, ~170 ppm) and sulfonyl (SO2, ~140 ppm) carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 466.05) .
  • Infrared (IR) Spectroscopy : Detects key functional groups (C=O stretch ~1650 cm⁻¹, SO2 asymmetric stretch ~1350 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst Screening : Test coupling agents like HATU or EDCI for carboxamide bond formation; HATU often provides higher yields in DMF at 0–25°C .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane (DCM) for sulfonylation; DMF enhances reactivity but may require post-reaction dialysis .
  • Temperature Control : Optimize reflux duration (e.g., 12–24 hours for benzothiazole-amine coupling) to minimize side products .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., known inhibitors) to reduce variability .
  • Dose-Response Analysis : Perform IC50/EC50 determinations in triplicate with statistical validation (e.g., ANOVA) to confirm potency .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .

Advanced: What computational strategies predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with a crystal structure (e.g., PDB ID 4E6K) to model interactions between the benzothiazole moiety and ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the sulfonyl-piperidine group in hydrophobic pockets .
  • QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends in analogs .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO2 at position 5) to enhance electrophilic reactivity; monitor via Hammett plots .
  • Piperidine Substituents : Replace the tosyl group with arylsulfonamides (e.g., 4-fluorophenyl) to study steric effects on target affinity .
  • Bioisosteric Replacement : Substitute the carboxamide with a sulfonamide group to evaluate metabolic stability changes .

Advanced: How to address crystallographic challenges in structural determination?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets to resolve disordered sulfonyl groups .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms; validate using R1/wR2 convergence criteria (<5%) .
  • Twinned Data : Employ the TWINLAW command in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Advanced: What strategies mitigate solubility issues in biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS (≤0.1% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Synthesize phosphate or ester prodrugs to improve bioavailability; hydrolyze in situ during assays .
  • Dynamic Light Scattering (DLS) : Monitor particle size (<200 nm) in buffer to confirm colloidal stability .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Incubate cells with the compound (10 µM, 1 hour) and measure target protein stabilization at 50–60°C via Western blot .
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the benzothiazole core for UV-induced crosslinking; confirm binding via SDS-PAGE .
  • Knockdown/Rescue Experiments : Use siRNA to silence the target protein and assess reversal of compound-induced phenotypes .

Advanced: How to analyze metabolic pathways and degradation products?

Methodological Answer:

  • LC-HRMS/MS : Incubate with human liver microsomes (HLMs) and NADPH; identify phase I metabolites (e.g., hydroxylation at piperidine C3) .
  • CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® kits) to predict drug-drug interactions .
  • Stability Studies : Store the compound at 40°C/75% RH for 4 weeks; monitor degradation via HPLC-UV (λ = 254 nm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

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